N'-methanesulfonyl-3-(1H-pyrrol-1-yl)thiophene-2-carbohydrazide
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Overview
Description
N’-methanesulfonyl-3-(1H-pyrrol-1-yl)thiophene-2-carbohydrazide is a chemical compound with the molecular formula C10H11N3O3S2 and a molecular weight of 285.35 g/mol . This compound is known for its unique structure, which includes a methanesulfonyl group, a pyrrole ring, and a thiophene ring. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of N’-methanesulfonyl-3-(1H-pyrrol-1-yl)thiophene-2-carbohydrazide typically involves the reaction of 3-(1H-pyrrol-1-yl)thiophene-2-carbohydrazide with methanesulfonyl chloride under specific reaction conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
N’-methanesulfonyl-3-(1H-pyrrol-1-yl)thiophene-2-carbohydrazide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.
Scientific Research Applications
N’-methanesulfonyl-3-(1H-pyrrol-1-yl)thiophene-2-carbohydrazide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N’-methanesulfonyl-3-(1H-pyrrol-1-yl)thiophene-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
N’-methanesulfonyl-3-(1H-pyrrol-1-yl)thiophene-2-carbohydrazide can be compared with other similar compounds, such as:
N’-cinnamoyl-3-(1H-pyrrol-1-yl)thiophene-2-carbohydrazide: This compound has a cinnamoyl group instead of a methanesulfonyl group, leading to different chemical properties and applications.
3-(1H-pyrrol-1-yl)thiophene-2-carbohydrazide:
The uniqueness of N’-methanesulfonyl-3-(1H-pyrrol-1-yl)thiophene-2-carbohydrazide lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N'-methylsulfonyl-3-pyrrol-1-ylthiophene-2-carbohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3S2/c1-18(15,16)12-11-10(14)9-8(4-7-17-9)13-5-2-3-6-13/h2-7,12H,1H3,(H,11,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHKIEXRRAUTELB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NNC(=O)C1=C(C=CS1)N2C=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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